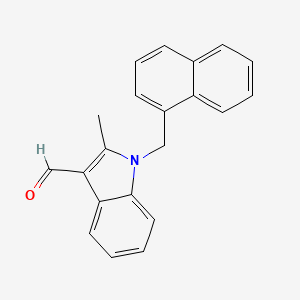

2-methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-15-20(14-23)19-11-4-5-12-21(19)22(15)13-17-9-6-8-16-7-2-3-10-18(16)17/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBAOUIIXOTGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185313 | |

| Record name | 2-Methyl-1-(1-naphthalenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340319-21-3 | |

| Record name | 2-Methyl-1-(1-naphthalenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340319-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(1-naphthalenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-methylindole with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired carbaldehyde product.

Chemical Reactions Analysis

2-methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Scientific Research Applications

2-methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel indole-based compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Key Observations:

- Substituent Effects: The naphthalen-1-ylmethyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like 2-oxopropyl or methylsulfanyl. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Functional Group Reactivity: The carbaldehyde group (CHO) in the target compound and 2-(methylsulfanyl)-1H-indole-3-carbaldehyde enables nucleophilic additions (e.g., Schiff base formation), whereas methanone derivatives (e.g., from ) lack this reactivity .

Physicochemical Properties

- Melting Points: The 151–152°C melting point of 2-methyl-1-(2-oxopropyl)-1H-indole-3-carbaldehyde reflects its crystalline nature, while the target compound’s larger aromatic system may increase melting points beyond this range.

- Lipophilicity: The naphthalene moiety likely elevates the logP value compared to phenyl or aliphatic substituents, impacting drug-likeness parameters.

Biological Activity

2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde, with the molecular formula and a molecular weight of approximately 299.4 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound features an indole core, which is known for its diverse biological activities. The presence of a naphthylmethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C21H17NO |

| Molecular Weight | 299.4 g/mol |

| LogP | 4.15210 |

| Density | 1.041 g/cm³ |

| Boiling Point | 355.5ºC |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to indole structures. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound may exert its effects through the induction of apoptosis in cancer cells. It has been suggested that the presence of the naphthalene ring could enhance interactions with cellular targets, leading to increased cytotoxicity.

-

Case Studies :

- A study reported that related indole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-468 (breast cancer) and A-431 (skin cancer) .

- Molecular docking studies indicated that these compounds interact with key proteins involved in apoptosis pathways, such as Bcl-2 and caspases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that both the indole core and the naphthylmethyl substituent play crucial roles in enhancing biological activity:

- Indole Core : Essential for biological activity; modifications at the 3-position can significantly alter potency.

- Naphthylmethyl Group : Increases hydrophobic interactions, which may facilitate better binding to target proteins.

Research Findings

Recent research has focused on synthesizing various derivatives of indole-based compounds to evaluate their biological activities:

Q & A

Basic: What are the established synthetic routes for 2-methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps:

- Vilsmeier-Haack formylation : Introduce the aldehyde group at the 3-position of the indole core using POCl₃ and DMF. This method is efficient for generating indole-3-carbaldehydes .

- N1-Alkylation : React 2-methyl-1H-indole-3-carbaldehyde with naphthalen-1-ylmethyl bromide under basic conditions (e.g., NaH in DMF) to install the naphthalen-1-ylmethyl group. SN2 substitution ensures regioselectivity at the indole nitrogen .

Validation : Monitor reaction progress via TLC and confirm purity/preferred tautomeric forms using ¹H/¹³C NMR.

Basic: Which analytical techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the methyl group at C2, the naphthalene substitution pattern, and aldehyde proton (δ ~10 ppm). NOESY can confirm spatial proximity between the naphthalene and indole moieties .

- X-ray Crystallography : Determines bond lengths (e.g., C3–CHO, ~1.21 Å) and dihedral angles between the indole and naphthalene systems. Refinement via SHELXL ensures accuracy .

Advanced: How can crystallographic refinement challenges arise with this compound?

Potential issues include:

- Disordered naphthalene groups : Due to rotational flexibility, the naphthalene moiety may exhibit disorder. Use SHELXL’s PART/SUMP commands to model partial occupancy .

- Twinned crystals : If twinning is detected (e.g., via Rint > 0.05), apply twin-law matrices (e.g., -h, -k, -l) during refinement .

Mitigation : Collect high-resolution data (≤ 0.8 Å) and validate with R-factor convergence (<5% discrepancy).

Advanced: How can molecular docking predict the bioactivity of this compound?

- Procedure : Dock the compound into target proteins (e.g., SARS-CoV-2 spike glycoprotein) using AutoDock Vina. Optimize the ligand structure with Gaussian (B3LYP/6-31G*) to ensure accurate charge distribution .

- Validation : Compare docking scores (ΔG) with known inhibitors. For example, a score ≤ -8.0 kcal/mol suggests strong binding affinity. Cross-check with experimental IC₅₀ values from enzymatic assays .

Advanced: How to resolve contradictions in reported biological activities?

Contradictions (e.g., variable antimicrobial potency) may arise from:

- Purity discrepancies : Verify compound purity via HPLC (>98%) and mass spectrometry .

- Structural analogs : Subtle differences (e.g., methyl vs. ethyl groups) can alter activity. Perform SAR studies using derivatives with systematic substitutions .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC values) to minimize variability .

Advanced: What strategies optimize structure-activity relationships (SAR) for this compound?

- Modify substituents :

- Biological testing : Screen derivatives against panels of cancer cell lines (e.g., NCI-60) and microbial strains. Correlate IC₅₀ values with substituent electronegativity (Hammett σ constants) .

Advanced: How does solvent polarity affect reaction yields during synthesis?

- Polar aprotic solvents (DMF, DMSO) : Enhance SN2 alkylation by stabilizing transition states. Yields drop below 60% in non-polar solvents (toluene) due to poor nucleophile activation .

- Temperature optimization : Conduct alkylation at 0–25°C to minimize side reactions (e.g., over-alkylation).

Advanced: Can computational methods predict spectroscopic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.